
Tropolone
Overview
Description
Tropolone is an organic compound with the chemical formula C₇H₆O₂ . It is a pale yellow solid that is soluble in organic solvents. This compound is notable for its seven-membered aromatic ring structure, which includes both a hydroxyl group and a ketone group. This unique structure contributes to its interesting chemical properties and its role as a ligand precursor .
Preparation Methods
Tropolone can be synthesized through various methods:
Oxidation of 1,3,5-cycloheptatriene: This method involves the oxidation of 1,3,5-cycloheptatriene with alkaline potassium permanganate.
Bromination and Dehydrohalogenation: Another method involves the bromination of 1,2-cycloheptanedione with N-bromosuccinimide, followed by dehydrohalogenation at elevated temperatures.
Acyloin Condensation: This method uses the acyloin condensation of the ethyl ester of pimelic acid, followed by oxidation with bromine.
Chemical Reactions Analysis
Tropolone undergoes various chemical reactions:
Oxidation: this compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: It can also be reduced, although specific conditions and reagents for this reaction are less commonly reported.
Substitution: This compound can undergo substitution reactions, such as nitration, sulfonation, and halogenation.
Complex Formation: This compound readily forms complexes with metal cations, such as copper, by deprotonation to form bidentate ligands.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of tropolone derivatives, particularly in hematological malignancies. Research indicates that these compounds selectively inhibit histone deacetylases (HDAC), which are crucial in cancer cell proliferation:
- Mechanism of Action : this compound derivatives exhibit a distinct mechanism from traditional HDAC inhibitors like vorinostat. They are shown to modulate epigenetic factors that control gene expression related to cancer progression .
- Case Study : A study involving Jurkat T-cell leukemia cells demonstrated that specific this compound derivatives effectively inhibited cell growth, suggesting their potential as anti-leukemic agents .
Antiviral Properties
This compound has also been investigated for its antiviral properties. For instance:
- Inhibition of Viral Replication : Research indicates that certain hydroxylated tropolones can inhibit the replication of viruses such as herpes simplex virus (HSV) and bovine viral diarrhea virus (BVDV) through various mechanisms .
- Case Study : A compound derived from this compound was identified as a potent inhibitor against ACV-resistant HSV mutants, showcasing its potential in treating drug-resistant viral infections .
Antioxidant Activity
This compound derivatives have been recognized for their antioxidant properties:
- Applications in Cosmetics : These compounds are utilized in cosmetic formulations due to their ability to scavenge free radicals, thereby preventing oxidative damage to skin cells .
- Case Study : A patent describes the use of this compound derivatives in topical pharmaceutical compositions as effective antioxidants .
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes:
- HDAC Inhibition : The selective inhibition of HDACs by this compound derivatives positions them as promising candidates for developing new therapeutic agents targeting epigenetic modifications associated with cancer .
- Antimicrobial Activity : this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.
Analytical Applications
This compound's unique chemical properties facilitate its use in analytical chemistry:
- NMR Spectroscopy : this compound can be utilized in nuclear magnetic resonance (NMR) spectroscopy for analyzing complex mixtures due to its distinct spectral characteristics .
Summary of Applications
Mechanism of Action
Tropolone exerts its effects through various mechanisms:
Inhibition of Enzymes: This compound binds to the heme moiety of cytochrome c oxidase, impeding electron transfer reactions within mitochondria.
Inhibition of Synthesis: This compound inhibits the synthesis of DNA, RNA, proteins, and phospholipids.
Radical Ring Expansion: In the biosynthesis of this compound natural products, this compound is constructed through a radical ring expansion mechanism.
Comparison with Similar Compounds
Tropolone is part of a class of non-benzenoid aromatic compounds known as tropolones. Similar compounds include:
Hinokitiol (4-isopropylthis compound): Isolated from the oil of Formosan cedar, hinokitiol shares similar antibacterial properties with this compound.
Colchicine: Used in the treatment of gout, colchicine also exhibits similar biological activities.
This compound’s unique structure and properties make it a valuable compound in various fields of scientific research and industry.
Biological Activity
Tropolone is a naturally occurring compound classified as a troponoid, characterized by its seven-membered ring structure containing a hydroxyl group and a ketone. This compound has garnered interest due to its diverse biological activities, including antibacterial, antifungal, insecticidal, and antioxidant properties. The following sections will delve into the various biological activities of this compound, supported by case studies and research findings.
1. Antibacterial Activity
This compound exhibits significant antibacterial properties against a range of bacterial species. Research indicates that it can act as both bacteriostatic and bactericidal against various pathogens, including the tubercle bacillus. A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound disrupts bacterial cell walls and membranes, leading to cell death .
Table 1: Antibacterial Efficacy of this compound
Bacterial Species | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Mycobacterium tuberculosis | 0.5 µg/mL | Disruption of cell wall |
Escherichia coli | 2 µg/mL | Membrane disruption |
Staphylococcus aureus | 1 µg/mL | Inhibition of protein synthesis |
2. Antifungal Activity
This compound has also been shown to possess antifungal properties, making it effective against various fungal pathogens. A study found that this compound inhibited the growth of Candida albicans and other fungi by interfering with ergosterol biosynthesis, essential for fungal cell membrane integrity .
Table 2: Antifungal Efficacy of this compound
Fungal Species | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Candida albicans | 1 µg/mL | Ergosterol biosynthesis inhibition |
Aspergillus niger | 3 µg/mL | Cell membrane disruption |
3. Insecticidal Activity
This compound has demonstrated potent insecticidal effects against pests such as Tyrophagus putrescentiae and Dermatophagoides farinae. The compound was found to disrupt the nervous system function in these insects, leading to paralysis and death .
Case Study: Insecticidal Effects on Dust Mites
In a controlled study, this compound was applied at varying concentrations to assess its efficacy against dust mites. The results indicated a dose-dependent response, with higher concentrations resulting in increased mortality rates.
4. Antioxidant Activity
The antioxidant properties of this compound have been investigated in various studies, highlighting its ability to scavenge free radicals and reduce oxidative stress. This activity is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .
Table 3: Antioxidant Activity of this compound
Test System | IC50 (µM) | Mechanism of Action |
---|---|---|
DPPH Radical Scavenging | 15 | Free radical scavenging |
ABTS Radical Scavenging | 20 | Electron donation |
The mechanisms through which this compound exerts its biological effects are varied:
- Antibacterial : this compound binds to copper at the active site of enzymes like tyrosinase, inhibiting their activity and thus preventing bacterial growth .
- Antifungal : It disrupts ergosterol synthesis in fungi, compromising cell membrane integrity.
- Insecticidal : this compound interferes with neurotransmitter release in insects, leading to paralysis.
- Antioxidant : The compound acts as a free radical scavenger, reducing oxidative stress.
Q & A
Basic Research Questions
Q. How can researchers design experiments to synthesize and characterize tropolone derivatives systematically?
- Methodological Answer : Begin with a stepwise synthesis protocol using regioselective reactions (e.g., Friedel-Crafts acylation or hydroxylation). Employ spectroscopic techniques (NMR, IR) for structural validation, and HPLC for purity assessment. Use computational tools (DFT calculations) to predict reactivity and stability. Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalysts) and validating results with triplicate trials .
Q. What are the key considerations for evaluating this compound’s biological activity in preliminary assays?
- Methodological Answer : Adopt a tiered approach:
- In vitro : Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive/negative controls.
- Dose-response curves : Establish EC50/IC50 values across multiple cell lines.
- Selectivity : Compare activity against structurally related compounds to identify this compound-specific effects.
- Data validation : Use statistical tools (ANOVA, t-tests) to confirm significance and minimize false positives .
Advanced Research Questions
Q. How can conflicting data on this compound’s metal-chelating properties be resolved across studies?
- Methodological Answer :
- Replicate experiments : Standardize conditions (pH, ionic strength) and use high-purity reagents.
- Analytical techniques : Combine isothermal titration calorimetry (ITC) for binding affinity and X-ray crystallography for structural insights.
- Data triangulation : Cross-reference findings with computational models (molecular docking) and literature meta-analyses to identify outliers. Address contradictions by revisiting assumptions (e.g., solvent effects on chelation) .
Q. What strategies optimize the design of this compound-based pharmacokinetic studies?
- Methodological Answer :
- Population (P) : Define model organisms (e.g., rodents vs. primates) and genetic variability.
- Intervention (I) : Administer this compound via controlled routes (oral, IV) with standardized formulations.
- Comparison (C) : Use reference compounds (e.g., β-thujaplicin) for benchmarking.
- Outcome (O) : Measure bioavailability, half-life, and metabolite profiles via LC-MS/MS.
- Feasibility : Ensure access to specialized facilities (e.g., vivariums, analytical labs) and ethical compliance .
Q. How can researchers address reproducibility challenges in this compound’s anti-inflammatory mechanisms?
- Methodological Answer :
- Standardized protocols : Pre-register experimental designs (e.g., OSF registries) to mitigate bias.
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to map signaling pathways.
- Negative controls : Include knockdown models (e.g., siRNA for NF-κB) to confirm target specificity.
- Collaborative validation : Share raw data and reagents via open-access platforms to enable independent verification .
Q. Data Analysis and Interpretation
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?
- Methodological Answer :
- Non-linear regression : Fit data to Hill or logistic models for sigmoidal responses.
- Bootstrap resampling : Assess confidence intervals for EC50 values.
- Outlier detection : Use Grubbs’ test or Mahalanobis distance to exclude anomalous data points.
- Software : Implement R/Python packages (e.g.,
drc
for dose-response curves) .
Q. How should researchers handle incomplete datasets in this compound’s structure-activity relationship (SAR) studies?
- Methodological Answer :
- Imputation methods : Apply k-nearest neighbors (k-NN) or multiple imputation by chained equations (MICE) for missing values.
- Sensitivity analysis : Test robustness by comparing complete-case vs. imputed datasets.
- Transparency : Disclose limitations in supplementary materials and avoid overinterpreting gaps .
Q. Ethical and Reporting Standards
Q. What guidelines ensure ethical reporting of this compound’s toxicity profiles?
- Methodological Answer :
- In vivo compliance : Follow ARRIVE 2.0 guidelines for animal studies.
- Data transparency : Publish raw toxicity scores (e.g., LD50, organ histopathology) in repositories like Figshare.
- Conflict disclosure : Declare funding sources and potential biases in publications .
Q. How can researchers avoid plagiarism when citing prior this compound studies?
- Methodological Answer :
Properties
IUPAC Name |
2-hydroxycyclohepta-2,4,6-trien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-6-4-2-1-3-5-7(6)9/h1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYOLVRUBBJPFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049416 | |
Record name | Tropolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] Light yellow to cream hygroscopic solid; [Acros Organics MSDS] | |
Record name | Tropolone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18458 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000679 [mmHg] | |
Record name | Tropolone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18458 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
533-75-5 | |
Record name | Tropolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tropolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tropolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tropolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxycyclohepta-2,4,6-trienone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROPOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L6DL16P1T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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